5-Methylaminouracil

Descripción

Historical Context of Uracil (B121893) Modifications in Nucleic Acids

The discovery of modified bases in nucleic acids dates back to the mid-20th century, shortly after the elucidation of the DNA double helix. Initial findings identified methylated bases in both DNA and RNA, challenging the then-prevailing view of these molecules as simple, unadorned polymers. numberanalytics.com The presence of uracil in DNA, generally considered an error resulting from cytosine deamination, highlighted the cellular mechanisms in place to maintain genomic integrity. oup.com Over the decades, a vast array of uracil modifications has been discovered, particularly in transfer RNA (tRNA), where they play critical roles in codon recognition and translational fidelity. nih.govbiorxiv.org

Significance of 5-Substituted Uracils in Chemical Biology

The C5 position of uracil is a frequent site for modification, giving rise to a diverse family of 5-substituted uracils. nih.gov These modifications can significantly alter the chemical and physical properties of the uracil base, including its electronic properties and potential for hydrogen bonding. This, in turn, can influence the structure and stability of nucleic acids and their interactions with proteins. nih.gov In the realm of chemical biology, 5-substituted uracils serve as valuable tools for probing nucleic acid structure and function. myskinrecipes.commdpi.com They have also been explored for their therapeutic potential, with some derivatives showing promise as antiviral and anticancer agents. nih.govontosight.ainih.gov

Overview of Research Trajectories for Modified Pyrimidines

Research into modified pyrimidines is a dynamic and expanding field. Current research trajectories focus on several key areas. One major area is the development of new synthetic methods to create novel pyrimidine (B1678525) derivatives with tailored properties. nih.govresearcher.life Another is the use of advanced analytical techniques to identify and quantify modified pyrimidines in biological samples, shedding light on their natural abundance and distribution. mdpi.com Furthermore, there is a significant effort to understand the biological functions of these modifications, from their role in epigenetic regulation to their impact on the activity of RNA-based enzymes. nih.govnih.gov The development of modified oligonucleotides for therapeutic and diagnostic applications also remains a major focus. mdpi.com

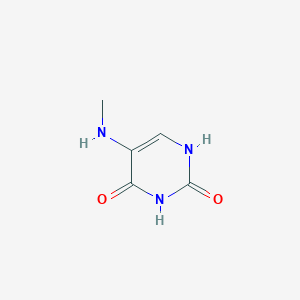

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-(methylamino)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-6-3-2-7-5(10)8-4(3)9/h2,6H,1H3,(H2,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYRPKHXNULRIQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CNC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50292256 | |

| Record name | 5-Methylaminouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50292256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7577-92-6 | |

| Record name | NSC81178 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81178 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methylaminouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50292256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Physicochemical Properties of 5 Methylaminouracil

5-Methylaminouracil is a solid compound at room temperature with a molecular weight of 141.13 g/mol and the chemical formula C₅H₇N₃O₂. myskinrecipes.comchemsrc.com It is also known by its IUPAC name, 5-(methylamino)-2,4(1H,3H)-pyrimidinedione.

Interactive Data Table:

| Property | Value | Source |

| CAS Number | 7577-92-6 | myskinrecipes.com |

| Molecular Formula | C₅H₇N₃O₂ | myskinrecipes.comchemsrc.com |

| Molecular Weight | 141.13 g/mol | myskinrecipes.comchemsrc.com |

| Physical Form | Solid | |

| Storage Temperature | Room Temperature | |

| Density | 1.36 g/cm³ | chemsrc.com |

| Refractive Index | 1.569 | chemsrc.com |

Biological Roles and Molecular Mechanisms of 5 Methylaminouracil

Activation of Mucosal-Associated Invariant T (MAIT) Cells by Derivatives

Mucosal-Associated Invariant T (MAIT) cells are a subset of innate-like T cells that play a crucial role in the immune system's defense against microbial infections. intvetvaccnet.co.ukwikipedia.org They are characterized by a semi-invariant T cell receptor (TCR) and are restricted by the MHC class I-related protein 1 (MR1). intvetvaccnet.co.ukfrontiersin.org MAIT cells are activated by microbial-derived metabolites from the riboflavin (B1680620) (vitamin B2) synthesis pathway, which are presented by MR1 on antigen-presenting cells (APCs). frontiersin.orgfrontiersin.org

Derivatives of 5-aminouracil (B160950), rather than 5-methylaminouracil itself, are the key players in MAIT cell activation. Specifically, the riboflavin precursor 5-amino-6-D-ribitylaminouracil (5-A-RU) can react non-enzymatically with reactive carbonyl species like methylglyoxal (B44143) (MG) and glyoxal, which are byproducts of microbial metabolism. frontiersin.orgfrontiersin.org This reaction forms highly potent MAIT cell agonists, namely 5-(2-oxopropylideneamino)-6-D-ribitylaminouracil (5-OP-RU) and 5-(2-oxoethylideneamino)-6-D-ribitylaminouracil (5-OE-RU). frontiersin.orgunimelb.edu.au

These derivatives, when presented by MR1, are recognized by the MAIT cell TCR, leading to the activation of these immune cells. wikipedia.orgfrontiersin.org This TCR-dependent activation triggers a cascade of downstream signaling events, resulting in the rapid secretion of pro-inflammatory cytokines such as interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and interleukin-17 (IL-17). wikipedia.org Activated MAIT cells also exhibit cytotoxic capabilities, releasing molecules like granzyme B and perforin (B1180081) to lyse infected cells. wikipedia.org

It is important to note that MAIT cells can also be activated in a TCR-independent manner. Cytokines such as IL-12, IL-18, IL-15, and type I interferons can directly activate MAIT cells, particularly in the context of viral infections where the riboflavin-derived antigens may be absent. frontiersin.orgnih.govelifesciences.org This dual activation potential highlights the versatility of MAIT cells in bridging the innate and adaptive immune responses. nih.gov

Research has shown that the stereochemistry of these derivatives is crucial for MAIT cell activation. For instance, studies on stereoisomers of 5-OP-RU have revealed that the configuration of the hydroxyl groups on the ribityl tail significantly impacts the recognition by the MAIT TCR. nih.gov This underscores the specificity of the interaction between the MR1-ligand complex and the MAIT TCR.

The activation of MAIT cells by these uracil (B121893) derivatives has significant implications for host defense. These cells are abundant in mucosal tissues, such as the gut and lungs, placing them at the forefront of the immune response to invading pathogens. intvetvaccnet.co.uk Their ability to rapidly respond to a broad range of bacteria and some yeasts that synthesize riboflavin makes them a critical component of early antimicrobial immunity. frontiersin.orgunimelb.edu.au

| Compound Name | Role in MAIT Cell Activation |

| 5-Amino-6-D-ribitylaminouracil (5-A-RU) | A precursor molecule in the riboflavin biosynthesis pathway. frontiersin.orgfrontiersin.org It reacts with reactive carbonyl species to form potent MAIT cell agonists. frontiersin.orgfrontiersin.org |

| 5-(2-oxopropylideneamino)-6-D-ribitylaminouracil (5-OP-RU) | A highly potent MAIT cell agonist formed from the reaction of 5-A-RU and methylglyoxal. frontiersin.orgunimelb.edu.au It is presented by MR1 to the MAIT cell TCR, leading to activation. nih.gov |

| 5-(2-oxoethylideneamino)-6-D-ribitylaminouracil (5-OE-RU) | Another potent MAIT cell agonist formed from the reaction of 5-A-RU and glyoxal. frontiersin.orgunimelb.edu.au It also activates MAIT cells through the MR1-TCR pathway. frontiersin.orgunimelb.edu.au |

| 6-Formylpterin (6-FP) | A derivative of the folic acid (vitamin B9) pathway that can be presented by MR1 but generally acts as an inhibitor of MAIT cell activation. unimelb.edu.au |

Research Applications of 5 Methylaminouracil and Its Derivatives

Development of Biologically Active Compounds

Derivatives of 5-Methylaminouracil have been extensively investigated for their potential as therapeutic agents, demonstrating a broad spectrum of biological activities, including antiproliferative, antiviral, and antimicrobial effects.

The quest for new anticancer therapies has led to the investigation of this compound derivatives as agents that can inhibit cancer cell growth and induce differentiation.

Symmetric uracil (B121893) dimers have been synthesized and evaluated for their biological properties. core.ac.uk Certain compounds from this class were found to exhibit antiproliferative effects and to act as erythroid differentiation-inducing agents. core.ac.uk In a study involving K562 human chronic myelogenous leukemia cells, a particular symmetric uracil dimer, compound 14 , demonstrated a significant ability to inhibit cell proliferation and stimulate erythroid differentiation, as evidenced by an increase in hemoglobin-containing cells. core.ac.uk In contrast, a structurally related dimer, compound 9 , showed minimal activity in both assays. core.ac.uk

Another notable derivative, hydrobromide 5-(5',6'-benzocoumaroyl-3')-methylaminouracil (BCU) , has been studied for its anticancer activity. Research has shown that BCU can interact directly with DNA, forming stable complexes. nih.gov This interaction is believed to be a key part of its mechanism of antitumor action. nih.gov In vivo studies with rats bearing Guerin carcinoma showed that administration of BCU led to chromatin condensation, nuclear pyknosis, and the appearance of high-molecular-weight DNA fragments in the cancer cells, all of which are indicative of apoptosis. nih.gov The antitumor activity of a liposomal formulation of 5-(5′,6′-benzocoumaro-3′-yl)methylaminouracil (BCMU) was found to be superior to both the unmodified compound and the widely used anticancer drug 5-fluorouracil (5-FU) , resulting in greater tumor growth inhibition and an increased lifetime in experimental animals. researchgate.net

| Compound/Derivative | Biological Effect | Model System | Key Findings |

| Symmetric Uracil Dimer (compound 14 ) | Antiproliferative and Erythroid Differentiation-Inducing | K562 cells | Inhibited cell growth and stimulated erythroid differentiation. core.ac.uk |

| Hydrobromide 5-(5',6'-benzocoumaroyl-3')-methylaminouracil (BCU) | Antitumor Activity | Rats with Guerin carcinoma | Interacts with DNA, induces chromatin condensation and DNA fragmentation. nih.gov |

| Liposomal 5-(5′,6′-benzocoumaro-3′-yl)methylaminouracil (BCMU) | Antitumor Activity | Experimental animals | Showed more pronounced tumor growth inhibition and increased lifetime compared to non-modified BCMU and 5-FU. researchgate.net |

The modification of the uracil structure has yielded analogues with promising antiviral and cytotoxic properties. A series of N1,N3-disubstituted uracil derivatives were synthesized and showed a broad spectrum of antiviral activity against various SARS-CoV-2 variants of concern, including Omicron. mdpi.com These non-nucleoside analogues were also found to inhibit the activity of the recombinant SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). mdpi.com

In another line of research, novel 4′-substituted carbocyclic uracil derivatives were synthesized. nih.gov While these specific compounds did not show significant antiviral activity against a panel of RNA viruses including SARS-CoV-2 and influenza, they were notably non-toxic to a range of cell lines at concentrations up to 100 μM. nih.gov This low cytotoxicity suggests that the carbocyclic uracil scaffold could be a promising starting point for the development of future antiviral agents. nih.gov Furthermore, some modified cannabidiol (B1668261) (CBD) derivatives, which can be synthesized through reactions involving aminouracils, have demonstrated notable antiviral activity against SARS-CoV-2 without cytotoxic effects. researchgate.net

The cytotoxic effects of uracil analogues are also of significant interest. For instance, the synthetic uracil analog U-359 exhibited significant cytotoxicity in MCF-7 breast cancer cells. mdpi.com Studies have also explored the cytotoxic potential of various other uracil derivatives against different cancer cell lines. mdpi.com

| Derivative Class | Target Virus/Cell Line | Key Findings |

| N1,N3-disubstituted uracil derivatives | SARS-CoV-2 Variants of Concern | Exhibited broad antiviral effects and inhibited viral RdRp. mdpi.com |

| 4′-Substituted carbocyclic uracil derivatives | SARS-CoV-2, Influenza, Norovirus | No significant antiviral activity but showed low cytotoxicity. nih.gov |

| Modified Cannabidiol (CBD) derivatives | SARS-CoV-2 | Showed remarkable antiviral activity without cytotoxic effects. researchgate.net |

| U-359 (Uracil Analog) | MCF-7 breast cancer cells | Demonstrated significant cytotoxic activity. mdpi.com |

The search for new agents to combat bacterial infections, particularly drug-resistant strains, has included the investigation of this compound derivatives. A series of carbocyclic uracil derivatives were synthesized and evaluated as potential anti-tuberculosis agents. nih.gov One compound, racemic 1-[4'-hydroxy-2'-cyclopenten-1'-yl]-5-tetradecynyluracil , was found to completely inhibit the in vitro growth of Mycobacterium tuberculosis H37Rv at a concentration of 10 μg/ml. nih.gov Both the (+) and (-) isomers of this compound were equally effective against both a laboratory-sensitive strain and a clinical strain resistant to five major anti-tuberculosis drugs. nih.gov

Other pyrimidine (B1678525) derivatives have also shown promise as antitubercular agents. ucl.ac.uk For example, a series of substituted benzothiazolylpyrimidine-5-carboxamides displayed excellent in vitro activity against the H37Rv strain of M. tuberculosis. ucl.ac.uk In a broader context, uracil and its thio-analogs have been identified as key building blocks for compounds with antibacterial and antifungal activities. pharmacophorejournal.comnih.govfrontiersin.org For example, 6-Amino-1-methyl-5-nitrosouracil and its platinum complexes have demonstrated significant antimicrobial activity.

| Derivative Class | Target Organism | Key Findings |

| Carbocyclic uracil derivatives | Mycobacterium tuberculosis | Racemic 1-[4'-hydroxy-2'-cyclopenten-1'-yl]-5-tetradecynyluracil completely inhibited bacterial growth. nih.gov |

| Benzothiazolylpyrimidine-5-carboxamides | Mycobacterium tuberculosis | Showed excellent in vitro activity against the H37Rv strain. ucl.ac.uk |

| 6-Amino-1-methyl-5-nitrosouracil and its platinum complexes | Bacteria | Demonstrated significant antimicrobial activity. |

Antiviral and Cytotoxic Activities of Analogues

Probes for Investigating Biological Processes

Beyond their therapeutic potential, derivatives of this compound are valuable tools for basic research, serving as probes to elucidate complex biological structures and dynamics.

The introduction of fluorine into the uracil ring has led to the development of powerful probes for nuclear magnetic resonance (NMR) spectroscopy. The ¹⁹F nucleus has favorable NMR properties, making fluorinated uracil derivatives sensitive reporters of nucleic acid structure and interactions. mdpi.com5-Fluorouracil (5-FU) and its nucleoside derivatives are commonly used for this purpose. nih.gov These can be incorporated into DNA and RNA through solid-phase synthesis or enzymatic methods. nih.gov

¹⁹F NMR studies using 5-fluoro pyrimidines can monitor conformational transitions in nucleic acids. nih.gov For example, in a study of a bistable DNA oligonucleotide, the replacement of a thymidine (B127349) with 5-fluoro-2'-deoxyuridine allowed for the observation of two distinct ¹⁹F NMR signals corresponding to the two different secondary structures of the DNA. nih.gov This demonstrated that the fluorine label did not significantly perturb the conformational equilibrium of the nucleic acid. nih.gov The metabolism of 5-FU in yeast has also been analyzed using ¹⁹F NMR, allowing for the identification and quantification of various fluorinated metabolites over time. portlandpress.com

| Fluorinated Derivative | Application | Key Findings |

| 5-fluoro-2'-deoxyuridine | Probing DNA secondary structure | Allowed for the distinction of two conformational states of a bistable DNA oligonucleotide via ¹⁹F NMR. nih.gov |

| 5-Fluorouracil (5-FU) | Monitoring metabolism | ¹⁹F NMR was used to track the metabolic fate of 5-FU in yeast cells. portlandpress.com |

| Nucleosides with perfluorinated tert-butyl group | Probing nucleic acid conformation | Demonstrated to be a sensitive ¹⁹F NMR probe for nucleic acid conformation. mdpi.com |

Derivatives of this compound can be modified to create fluorescent labels for visualizing and studying nucleic acids. advatechgroup.com Oligonucleotide probes are single-stranded nucleic acid fragments that can be tailored to have high specificity for various targets, and fluorescent labels act as transducers that convert biorecognition events into a fluorescence signal. nih.gov

A direct labeling approach for 5-formyluracil (5fU) , which is an oxidative modification of 5-methyluracil (thymine), has been developed. nih.gov This method involves a chemoselective reaction with 2,3,3-trimethylindole derivatives to produce hemicyanine-like chromophores with distinct photophysical properties. nih.gov This fluorogenic labeling is applicable to both DNA and RNA and is expected to aid in understanding the roles of these modified nucleobases. nih.gov

Fluorescent probes based on nucleic acids are crucial for studying their structure, dynamics, and interactions, with applications in cancer diagnosis and therapy. frontiersin.org These probes can be designed to detect specific nucleic acid sequences, mutations, and even non-nucleic acid targets. nih.gov The development of novel fluorophores and labeling strategies continues to enhance the sensitivity and utility of these powerful research tools. mdpi.comchemrxiv.org

| Labeling Strategy/Probe Type | Application | Key Features |

| Fluorogenic labeling of 5-formyluracil | Detection of modified nucleobases in DNA and RNA | Produces hemicyanine-like chromophores with distinct photophysical properties upon reaction. nih.gov |

| Oligonucleotide probes with fluorescent labels | Sensing and imaging of nucleic acids and other targets | High specificity and sensitivity, with multiple transduction mechanisms available (e.g., FRET, quenching). nih.gov |

| Nucleic acid-based fluorescent imaging platforms | Cancer diagnosis | Used to measure and locate cancer-related molecules in cells and tissues. frontiersin.org |

Fluorinated Uracil Derivatives as NMR Probes

Contribution to Drug Discovery and Development

The core structure of this compound and its parent compound, uracil, is a cornerstone in the development of new pharmaceutical agents. digitellinc.com Uracil derivatives are recognized for a wide spectrum of biological activities, including antiviral and antitumor properties. japsonline.comnih.gov The simple structure of uracil facilitates the creation of novel analogs with potentially enhanced cytotoxic or targeted activity. nih.govmdpi.com By modifying the uracil scaffold, researchers can develop hybrid molecules that combine different pharmacophores, a strategy aimed at improving selectivity towards cancer targets and overcoming limitations like drug resistance. japsonline.com

One notable derivative, 5-(5′,6′-benzocoumaro-3′-yl)methylaminouracil (BCMU), has been studied for its antitumor activity. researchgate.net Research has shown that BCMU exhibits significant tumor growth inhibition, highlighting the potential of such modified uracil compounds in oncology. researchgate.net The versatility of the uracil structure makes it a privileged scaffold in the ongoing quest for innovative treatments. digitellinc.comuniroma1.it

The this compound scaffold is a key component in the rational design of targeted therapeutics, particularly in the development of protein kinase inhibitors. uniroma1.it Kinases are crucial regulators of cellular processes, and their deregulation is a common feature in cancer, making them a prime target for drug development. uniroma1.itmdpi.com Aminopyrimidine structures, including uracil derivatives, are considered bioisosteres of the purine (B94841) scaffold of ATP and can be designed to fit into the ATP-binding site of specific kinases, thereby inhibiting their activity. uniroma1.it

The design strategy often involves creating hybrid molecules where the uracil derivative is linked to other pharmacologically active moieties. For instance, the synthesis of compounds combining the uracil structure with groups like benzocoumarin or isatin (B1672199) has been explored to generate molecules with cytotoxic effects against cancer cell lines. ontosight.aimdpi.com Research into 5-arylaminouracil derivatives has demonstrated dose-dependent toxic effects against specific glioblastoma cell lines, indicating their potential as a starting point for developing new targeted anticancer agents. rjpbr.com The design of these molecules focuses on optimizing interactions with key amino acid residues within the target's active site to enhance binding affinity and selectivity. mdpi.comrsc.org

Table 1: Examples of Uracil Derivatives and Their Therapeutic Targets

| Compound/Derivative Class | Therapeutic Target/Application | Research Finding | Citation(s) |

| 5-Arylaminouracil derivatives | Glioblastoma Multiforme (GBM) | Exhibited dose-dependent cytotoxicity against GBM cell lines, with IC50 values as low as 2.3 μM for 5-(4-tert-butylphenylamine)uracil. | rjpbr.com |

| Aminopyrimidine derivatives | Protein Kinases (e.g., EGFR, c-KIT, VEGFR) | Designed as ATP-competitive inhibitors; many derivatives showed low nanomolar inhibition in in vitro assays against various kinases. | uniroma1.it |

| 5-(5′,6′-benzocoumaro-3′-yl)methylaminouracil (BCMU) | Antitumor Agent | Demonstrated significant tumor growth inhibition in research models. | researchgate.net |

| Quinoxaline derivatives | Pim-1/2 Kinases | Lead compounds identified as potent, submicromolar dual inhibitors of Pim-1 and Pim-2, inhibiting cancer cell growth. | mdpi.com |

Enzyme engineering is a pivotal technology for the sustainable and efficient synthesis of pharmaceutical compounds, including derivatives of this compound. rutgers.edursc.org This approach leverages the high selectivity and efficiency of enzymes to catalyze complex chemical transformations, often under mild and environmentally friendly conditions. researchgate.netmit.edu

Researchers have focused on engineering enzymes to produce non-canonical amino acids and other valuable precursors for drug synthesis. rsc.org In the context of uracil derivatives, biocatalytic methods are being developed for their synthesis and modification. For example, enzymes like uracil PRT (phosphoribosyltransferase) are used in biocatalytic cascades to produce modified nucleotides like 5F-UTP. mdpi.com Similarly, enzymatic Michael addition reactions have been demonstrated for uracil and its derivatives, showcasing a green chemistry approach to creating new pharmaceutical intermediates. researchgate.net

The engineering of enzymes such as transaminases and phosphorylases allows for the regio- and stereoselective synthesis of complex molecules. rutgers.edumit.edu By modifying the active site of an enzyme, its substrate specificity can be altered to accept unnatural substrates, thereby generating novel derivatives. For instance, mutating a strictosidine (B192452) synthase enabled it to accept tryptamine (B22526) derivatives like 5-methyltryptamine, expanding the range of possible products. nih.gov These engineered biocatalysts can then be used in multi-step synthesis plans, often combined with traditional chemical steps, to create efficient pathways to valuable pharmaceutical compounds. mit.edu

A significant challenge in cancer therapy is the development of multidrug resistance (MDR), which renders many chemotherapeutic agents ineffective. nih.govmdpi.comecancer.org Derivatives of this compound are being actively investigated for their potential to overcome these resistance mechanisms. nih.govmdpi.comnih.gov

One of the primary mechanisms of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (P-glycoprotein) and ABCG2, which actively pump chemotherapy drugs out of cancer cells. nih.govnih.gov A novel synthetic uracil analog, U-359, has shown promise in this area. Research indicates that U-359 can down-regulate the expression of ABCB1 and ABCG2. nih.govnih.gov When used in combination with traditional drugs like oxaliplatin (B1677828) or 5-fluorouracil, U-359 reversed the upregulation of these transporters, suggesting it can help restore sensitivity to chemotherapy. nih.govmdpi.com

Furthermore, U-359 has been found to modulate the NF-κB signaling pathway, which is involved in cell survival and drug resistance. nih.govnih.gov By reducing the levels of NF-κB, U-359 adds another layer to its anti-resistance activity. nih.govnih.gov The development of such uracil derivatives that can be recognized by multiple enzymes or target different resistance pathways could be highly advantageous in circumventing resistance related to specific binding site mutations. nih.gov This molecular glue-like approach, which freezes cancer cells' ability to adapt, represents a promising strategy for making existing chemotherapies more effective and durable. ecancer.org

Analytical Methodologies for 5 Methylaminouracil and Metabolites

Chromatographic Techniques

Chromatography is fundamental for isolating 5-Methylaminouracil from complex mixtures, such as biological samples or synthetic reaction products. The choice of technique depends on the compound's volatility and polarity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile, polar compounds like this compound. nih.govbas.bg Reversed-phase HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase.

Detailed research findings indicate that for similar pyrimidine (B1678525) derivatives, separation is often achieved using C18 columns. sielc.comhelixchrom.com The mobile phase typically consists of an aqueous buffer (e.g., sodium phosphate) and an organic modifier like acetonitrile (B52724) or methanol. sielc.comresearchgate.net A gradient elution, where the concentration of the organic modifier is increased over time, is often necessary to resolve the target compound from other components in the mixture. researchgate.net Detection is commonly performed using a UV detector, as the pyrimidine ring system of this compound exhibits strong absorbance in the UV region. researchgate.netnih.gov For instance, a related compound, 6-amino-1-methyl-5-nitrosouracil, shows a maximum UV absorbance (λmax) at 268 nm.

Table 1: Typical HPLC Parameters for Pyrimidine Derivative Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 | sielc.comhelixchrom.com |

| Mobile Phase | Acetonitrile/Methanol and Aqueous Buffer (e.g., Sodium Phosphate) | sielc.comresearchgate.net |

| Elution Mode | Gradient | researchgate.net |

| Detection | UV Absorbance (approx. 260-280 nm) | researchgate.net |

Mass Spectrometry (MS) Applications

Mass Spectrometry (MS) is an indispensable tool for confirming the molecular weight and elucidating the structure of this compound and its metabolites. nih.govevitachem.com It is frequently coupled with a chromatographic technique, such as HPLC (LC-MS) or GC (GC-MS), to analyze complex mixtures. core.ac.ukcore.ac.uk

Electrospray ionization (ESI) is a soft ionization technique often used in LC-MS that allows for the analysis of polar, thermally labile molecules like this compound, typically observing the protonated molecule [M+H]+. core.ac.uk For related uracil (B121893) derivatives, tandem mass spectrometry (MS/MS) is used to generate characteristic fragmentation patterns for unambiguous identification. nih.gov For example, in the MS/MS analysis of the analogous 5-aminouracil (B160950), the precursor ion [M+H]+ at m/z 128 fragments to produce significant product ions. nih.gov Similar fragmentation pathways involving the loss of small neutral molecules from the pyrimidine ring would be expected for this compound. For selenium-containing analogues like 2-seleno-5-methylaminouracil, inductively coupled plasma-mass spectrometry (ICP-MS) can be used for element-specific detection. core.ac.uk

Gas Chromatography (GC)

Gas Chromatography (GC) is suitable for analyzing volatile and thermally stable compounds. 6-napse.com Direct analysis of this compound by GC is challenging due to its low volatility and polar nature, which contains N-H protons. Therefore, derivatization is typically required to convert it into a more volatile and less polar compound before GC analysis. This process involves replacing the active hydrogens on the amine and amide groups with non-polar protecting groups, such as trimethylsilyl (B98337) (TMS) groups.

Once derivatized, the compound can be separated on a capillary column and detected. gcms.cz When coupled with a mass spectrometer (GC-MS), this technique provides high sensitivity and specificity, allowing for both quantification and structural confirmation based on the mass spectrum of the derivatized analyte. nih.gov6-napse.com GC-MS analysis of the related compound 5-aminouracil shows a molecular ion peak corresponding to its mass, along with a characteristic fragmentation pattern. nih.gov A similar approach would be applicable to this compound.

Spectroscopic Approaches

Spectroscopic methods are crucial for the structural characterization of this compound, providing detailed information about its chemical bonds and atomic arrangement.

NMR Spectroscopy (e.g., 77Se NMR, 1H NMR, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the molecular structure of organic compounds in solution. nih.govevitachem.com Both ¹H NMR and ¹³C NMR are routinely used.

¹H NMR: The ¹H NMR spectrum of this compound would show distinct signals for each type of proton in the molecule. The proton on the C6 of the pyrimidine ring would appear as a singlet. The methyl protons of the amino group would also produce a singlet, and the N-H protons would appear as broader signals. The chemical shifts are influenced by the electronic environment of the protons. For uracil itself, the proton at the C6 position appears around δ 7.52 ppm. hmdb.ca

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. careerendeavour.com Each chemically distinct carbon atom in this compound would give a separate signal. The carbonyl carbons (C2 and C4) would resonate at the lowest field (highest ppm values), typically in the range of δ 150-170 ppm. nih.gov The olefinic carbons (C5 and C6) and the methyl carbon would appear at higher fields. nih.gov

⁷⁷Se NMR: For specialized analogues such as 2-seleno-5-methylaminouracil, ⁷⁷Se NMR spectroscopy is a valuable tool. core.ac.uk This technique can be applied directly to complex mixtures without requiring prior separation, providing direct information about the chemical environment of the selenium atom. core.ac.uk

Table 2: Predicted NMR Chemical Shifts (δ) for this compound based on Analogues

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Reference Analogue |

|---|---|---|---|

| ¹H | C6-H | ~7.5 | Uracil hmdb.ca |

| ¹H | NH -CH₃ | Variable, broad | General Amines |

| ¹H | NH (ring) | Variable, broad | Uracil hmdb.ca |

| ¹H | NH-CH ₃ | ~2.5-3.0 | Methylamines |

| ¹³C | C =O (C2, C4) | ~150-170 | Uracil Derivatives nih.gov |

| ¹³C | C 5, C 6 | ~100-140 | Uracil Derivatives nih.gov |

| ¹³C | -C H₃ | ~20-30 | Methylamines |

Infrared (FTIR) and UV Spectroscopy

Infrared (FTIR) Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. specificpolymers.com The FTIR spectrum of this compound would display characteristic absorption bands. Key expected vibrations include N-H stretching from the amine and amide groups (typically broad, around 3200-3400 cm⁻¹), C=O stretching from the two carbonyl groups (strong absorptions around 1650-1700 cm⁻¹), and C=C and C-N stretching vibrations from the pyrimidine ring at lower wavenumbers. researchgate.netresearchgate.net

UV Spectroscopy: Ultraviolet (UV) spectroscopy measures the absorption of UV light by a molecule, which is characteristic of compounds containing conjugated systems and chromophores. msu.edu The pyrimidine ring in this compound is a strong chromophore. It is expected to exhibit a strong absorption maximum (λmax) in the UV region, likely between 260 and 280 nm in a polar solvent like ethanol (B145695) or water. thieme-connect.com This property is widely used for the detection of uracil derivatives in HPLC analysis. nih.gov

Table 3: Characteristic Spectroscopic Data for Uracil Analogues

| Technique | Functional Group / Feature | Characteristic Wavenumber / Wavelength | Reference |

|---|---|---|---|

| FTIR | N-H Stretch | 3000-3500 cm⁻¹ | 5-Fluorouracil researchgate.net |

| FTIR | C=O Stretch | 1625-1700 cm⁻¹ | 5-Fluorouracil researchgate.net |

| UV | Pyrimidine Ring (π→π*) | λmax ≈ 268 nm | 6-Amino-1-methyl-5-nitrosouracil |

Fluorescence-Based Detection Methods

Fluorescence-based detection methods offer a highly sensitive and specific means for the detection and quantification of various molecules, including DNA damage products. nih.gov These techniques are founded on the use of fluorophores—molecules that, upon absorbing light of a specific wavelength, emit light at a longer wavelength. The change in the fluorescence signal upon interaction with the target analyte is used for its quantification. researchgate.net

While specific fluorescence probes developed exclusively for this compound are not extensively documented in the literature, the principles of existing fluorescence-based strategies could be readily adapted. nih.gov The general approach involves designing a sensor molecule that combines a recognition element, providing specificity for the target, with a fluorescent reporter. researchgate.net The interaction between the recognition element and the analyte induces a measurable change in the fluorescent properties of the reporter, such as an increase or decrease in fluorescence intensity (quenching) or a shift in the emission wavelength. researchgate.net

Methodologies for detecting other modified biomolecules can serve as a model. For instance, fluorescent probes for detecting thiols in biological systems have been developed using a dithiol linker for selectivity, which ensures the probe reacts specifically with the target molecule. nih.gov Similarly, strategies for the fluorescent modification of DNA adducts have been created, where chemical modifiers covalently bind to the adducts, thereby attaching a fluorescent tag for detection. nih.gov Another approach involves enzymatic reactions where a non-fluorescent substrate is cleaved by an enzyme associated with the target, releasing a fluorochrome and generating a signal. sigmaaldrich.com This principle is used in some rapid microbial detection systems and could be applied to this compound if a specific enzyme is identified. sigmaaldrich.comijpcbs.com The advantages of fluorescence methods include high sensitivity, compatibility with various readout instruments like microplate readers and flow cytometers, and the potential for multiplexing. nih.gov

Immunoassays and Biosensors

Immunoassays are powerful bioanalytical techniques that utilize the highly specific binding reaction between an antibody and its corresponding antigen to detect and quantify analytes in a sample. nih.gov These methods are renowned for their specificity, high sensitivity, and suitability for high-throughput analysis, making them valuable for detecting a wide range of molecules, from large proteins to small molecules like modified nucleobases, in complex biological matrices. nih.govwikipedia.org

The fundamental principle involves a competitive or non-competitive binding reaction. wikipedia.org In a typical setup, a known quantity of a labeled reagent (either the analyte or an antibody) competes with the unlabeled analyte from the sample for a limited number of binding sites on a specific antibody. nih.gov The detected signal from the label is then used to determine the concentration of the analyte in the sample by comparing it to a standard curve generated with known concentrations of the analyte. wikipedia.org

The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used type of immunoassay where the label is an enzyme. nih.gov The detection mechanism relies on the enzyme's ability to convert a colorless substrate into a colored product, which can be quantified spectrophotometrically. abyntek.comthermofisher.com For small molecules like this compound, a competitive ELISA format is often employed due to its high sensitivity.

In a hypothetical competitive ELISA for this compound, the steps would be as follows:

| Step | Description |

| 1. Coating | A microtiter plate is coated with a known amount of this compound-protein conjugate or a specific capture antibody. thermofisher.comsurmodics.com |

| 2. Blocking | Any remaining unbound sites on the plate are blocked with an inert protein (e.g., bovine serum albumin) to prevent non-specific binding of subsequent reagents. surmodics.com |

| 3. Competition | The sample containing an unknown amount of this compound is added to the wells along with a fixed amount of a specific primary antibody against this compound. The free this compound in the sample competes with the coated this compound for binding to the antibody. |

| 4. Detection | A secondary antibody conjugated to an enzyme (like horseradish peroxidase - HRP) is added. This secondary antibody binds to the primary antibody that is now captured on the plate. thermofisher.com |

| 5. Substrate Addition | A chromogenic substrate (e.g., TMB, 3,3',5,5'-tetramethylbenzidine) is added. The enzyme catalyzes a reaction that produces a visible color. thermofisher.com |

| 6. Analysis | The reaction is stopped, and the absorbance is measured using an ELISA plate reader. The color intensity is inversely proportional to the concentration of this compound in the sample. |

This approach has been successfully commercialized for the quantification of the related modified base, 5-methylcytosine (B146107) (5-mC), using monoclonal antibodies that are highly sensitive and specific for 5-mC. zymoresearch.com

Polymerase Chain Reaction (PCR) is a technique used to amplify specific segments of DNA. unl.edu While PCR does not directly detect small molecules like this compound, it can be adapted to identify its presence within a DNA sequence through methods analogous to methylation-specific PCR (MSP). thermofisher.com

MSP is used to detect the methylation status of cytosine residues in DNA. thermofisher.com The process begins with treating the DNA with sodium bisulfite, which converts unmethylated cytosine (C) to uracil (U), while methylated cytosine (5-mC) remains unchanged. Subsequently, two pairs of PCR primers are used: one pair is specific for the bisulfite-modified (unmethylated) sequence, and the other is specific for the original (methylated) sequence. The amplification of a product with a specific primer pair indicates the methylation status of that locus. thermofisher.com

A similar principle could theoretically be applied to detect this compound in a DNA strand. This would require a chemical or enzymatic treatment that selectively modifies either this compound or its corresponding unmodified base (thymine), but not both. Following this differential modification, sequence-specific PCR primers could be designed to distinguish between the treated and untreated sequences, allowing for the indirect detection of the this compound base. Real-time PCR could then be used for quantification by amplifying a specific DNA sequence from the target region. bund.de

Emerging Research Directions and Future Perspectives

Advanced Computational and Modeling Approaches

Modern computational techniques are pivotal in accelerating the understanding of 5-Methylaminouracil's interactions and potential activities. These in-silico methods provide deep insights at a molecular level, guiding further experimental research.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity of chemical compounds based on their physicochemical properties and molecular descriptors. wikipedia.org This approach is widely used in the rapid discovery of drug candidates by establishing correlations between chemical structures and their biological effects. nih.gov QSAR models are built by relating a set of "predictor" variables (molecular descriptors) to a response variable, such as the biological activity of the chemicals. wikipedia.org

While specific QSAR studies focusing exclusively on this compound are not extensively documented, the methodology is highly applicable. For related heterocyclic compounds and uracil (B121893) derivatives, QSAR has been used to explore and predict activities, including anti-HIV action. dntb.gov.uachemmethod.com For derivatives of this compound, QSAR could be employed to predict their potential as anticancer or antiviral agents by correlating structural features with observed biological activities. nih.gov The goal is to rationally design new derivatives with enhanced potency and selectivity. researchgate.net

Table 1: Examples of Molecular Descriptors Used in QSAR Studies This table is representative of descriptors used in QSAR modeling and is not based on a specific study of this compound.

| Descriptor Category | Examples of Descriptors | Information Encoded |

|---|---|---|

| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges | Electron distribution, reactivity |

| Steric | Molecular volume, Surface area, Molar refractivity | Size and shape of the molecule |

| Topological | Connectivity indices, Wiener index | Atomic connectivity and branching |

| Hydrophobic | LogP (Partition coefficient) | Lipophilicity and solubility |

Molecular dynamics (MD) is a computational simulation method for analyzing the physical movements of atoms and molecules over time. wikipedia.org In the context of nucleic acids, MD simulations provide atomic-level information on how the incorporation of modified bases, such as this compound, affects the structure, stability, and function of DNA and RNA. myskinrecipes.comnih.gov

Researchers utilize this compound as a modified base in the synthesis of oligonucleotides to investigate these effects. myskinrecipes.com MD simulations can model the intricate interplay between the modified nucleic acid and proteins, which is crucial for understanding biological processes like transcription and DNA repair. nih.govbiorxiv.org These simulations can reveal changes in helical parameters, base pairing stability, and the dynamics of recognition by enzymes, offering insights not easily accessible through experimental methods alone. nih.govnih.gov The accuracy of these simulations depends heavily on the force fields used, with specific parameter sets like AMBER and CHARMM being commonly employed for nucleic acid studies. nih.govbiorxiv.org

Network enrichment analysis is a computational method used to determine if specific sets of genes or metabolites are over-represented within a larger dataset, often in the context of predefined metabolic or signaling pathways. bigomics.chcd-genomics.com This approach helps to uncover the biological relevance of changes observed in large-scale omics data. bigomics.ch

Currently, there is limited research applying network enrichment analysis directly to this compound. However, as a future direction, this technique holds significant promise. If metabolomics studies identify changes in cellular metabolite levels in response to this compound, network analysis could map these changes onto known metabolic pathways, such as those in the Kyoto Encyclopedia of Genes and Genomes (KEGG) database. cd-genomics.comresearchgate.net This could reveal unexpected metabolic functions or toxicities, guiding further investigation into the compound's mechanism of action. nih.gov

Molecular Dynamics Simulations of Nucleic Acid Interactions

Integration with "Omics" Technologies (e.g., Metabolomics, Proteomics)

The integration of "omics" technologies, such as proteomics (the large-scale study of proteins) and metabolomics (the large-scale study of metabolites), is essential for a holistic understanding of the biological effects of this compound. frontiersin.org These approaches provide a snapshot of the molecular state of cells or tissues, revealing pathways affected by the compound. nih.govmdpi.com

For instance, a study on 6-Amino-1-benzyl-5-methylaminouracil indicates that metabolomics and proteomics are relevant research areas for this class of compounds. advatechgroup.com Applying these technologies to this compound could identify specific proteins whose expression is altered or metabolites whose concentrations change upon exposure. This data can generate new hypotheses about the compound's biological roles and mechanisms. frontiersin.orgnih.gov Such molecular signatures could also serve as biomarkers for the compound's activity or for diagnosing conditions where its metabolic pathways are relevant. mdpi.com

Exploration of Novel Biological Functions

Research into this compound is expanding beyond its initial applications. While it is a known tool for studying nucleic acid structure and a building block for potential therapeutics, its own intrinsic biological functions are an area of active exploration. myskinrecipes.com

A key finding is its role as a structural component in synthetic compounds designed for therapeutic purposes. For example, the this compound moiety is a critical part of 5-(5',6'-benzocoumarin-3')-methylaminouracil hydrobromide, a synthetic compound with potential anticancer and antiviral activities due to its ability to interact with DNA. ontosight.aievitachem.comresearchgate.net Furthermore, a related compound, 2-seleno-5-methylaminouracil, has been identified in the tRNA of some anaerobic bacteria, suggesting that uracil modifications of this type may have undiscovered roles in natural biological systems. umass.edu These findings encourage further investigation into new and potentially diverse biological activities.

Development of Next-Generation Therapeutic and Diagnostic Agents

A primary focus of future research is the use of this compound as a scaffold for the development of new drugs and diagnostic tools. myskinrecipes.comvietnamjournal.ru Its unique structure makes it a valuable starting point for designing molecules that can target genetic and metabolic disorders. myskinrecipes.com

In therapeutics, the derivative 5-(5′,6′-benzocoumaro-3′-yl)methylaminouracil (BCMU) has demonstrated antitumor activity, highlighting the potential of this chemical family. researchgate.net The development of novel derivatives could lead to more potent and selective anticancer or antiviral agents. ontosight.ainih.gov In diagnostics, while less explored, derivatives of this compound could potentially be developed into probes for imaging or as biomarkers for specific diseases. myskinrecipes.comeuropa.eutaylorfrancis.com The co-development of a therapeutic drug and a companion diagnostic is a modern approach in medicine that ensures the right treatment is given to the right patient, a strategy that could be relevant for targeted therapies derived from this compound. friendsofcancerresearch.org

Q & A

Q. How can off-target effects of this compound be systematically evaluated in pharmacological studies?

Q. What methodologies confirm the role of this compound in DNA repair inhibition?

Q. How should researchers optimize analytical sensitivity for detecting this compound in complex biological matrices?

- Develop a LC-MS/MS method with MRM (multiple reaction monitoring) transitions specific to the compound. Validate using spike-recovery experiments in plasma/tissue homogenates. Report limits of detection (LOD) and quantification (LOQ) with inter-day precision data .

Methodological Notes

- Database Use : Prioritize curated platforms like Scopus and PubMed for literature reviews; avoid unverified sources .

- Statistical Rigor : Report exact -values and effect sizes. Pre-specify significance thresholds (e.g., ) to avoid Type I errors .

- Reproducibility : Share raw data and code via repositories like Zenodo or GitHub. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.